molecular formula C15H22N2O2 B7931111 {2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7931111
M. Wt: 262.35 g/mol
InChI Key: SZKCJCGNGYYBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-based acetic acid derivative featuring a benzyl-methyl-amino substituent. This compound belongs to the class of amino acid derivatives and has been utilized in biochemical and pharmacological research, particularly in studies involving receptor modulation or enzyme inhibition.

The structure comprises a pyrrolidine ring substituted with a benzyl-methyl-amino group at the 2-position, linked to an acetic acid moiety. This configuration introduces both hydrophilic (acetic acid) and hydrophobic (benzyl group) properties, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

2-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)11-14-8-5-9-17(14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKCJCGNGYYBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 2007924-91-4, is a member of the pyrrolidine family. Its unique structure, characterized by a pyrrolidine ring and a carboxylic acid moiety, suggests potential for various biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal properties, and potential neurological effects based on diverse research findings.

Chemical Structure

The chemical structure of {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Antibacterial and Antifungal Properties

Research indicates that compounds with similar structures to {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exhibit significant antibacterial and antifungal activities. A study examined various pyrrolidine derivatives, revealing that some demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus, E. coli
Compound B0.0048Bacillus mycoides, C. albicans
{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acidTBDTBD

Neurological Effects

The presence of the pyrrolidine ring in the compound suggests potential interactions with neurotransmitter systems, particularly in the context of neurological disorders. Compounds similar to {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid have been associated with modulation of acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases such as Alzheimer's . The compound's ability to influence neurotransmitter pathways warrants further investigation into its therapeutic potential.

Study 1: Antimicrobial Activity

A comprehensive study investigated the antimicrobial properties of various pyrrolidine derivatives, including those structurally related to {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid. The results indicated that certain derivatives exhibited potent activity against a range of bacterial strains, with notable efficacy against E. coli and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Neuroprotective Potential

Another research effort focused on the neuroprotective effects of compounds containing similar scaffolds to {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid. The findings revealed that these compounds could inhibit AChE and butyrylcholinesterase (BuChE), suggesting a potential role in treating cognitive decline associated with neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural or functional similarities to {2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, as determined by molecular similarity indices and functional group alignment:

Compound Name CAS Number Similarity Score Key Structural Differences
2-(Pyrrolidin-1-yl)acetic acid 6628-74-6 0.76 Lacks benzyl-methyl-amino group
2-(Pyrrolidin-1-yl)acetic acid hydrochloride 98019-65-9 0.74 Hydrochloride salt of the above
2-(2-((((Benzyloxy)carbonyl)amino)methyl)pyrrolidin-1-yl)acetic acid 1353966-84-3 0.88 Benzyloxycarbonyl (Cbz) instead of benzyl-methyl-amino
(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid N/A 1.00 Stereospecific (S)-configuration

Notes:

  • The benzyl-methyl-amino group in the target compound differentiates it from simpler analogs like 2-(pyrrolidin-1-yl)acetic acid, which lack aromatic or tertiary amine substituents .
  • The Cbz-protected analog (CAS 1353966-84-3) shares a high similarity score (0.88) but replaces the benzyl-methyl-amino group with a benzyloxycarbonyl-protected amine, enhancing stability during synthetic workflows .
Target Compound:
  • Molecular Weight : Based on analogs (e.g., compound 14 in ), the molecular weight is estimated to be ~380–400 g/mol.
Key Comparisons:

Higher water solubility due to the absence of hydrophobic benzyl groups.

Cbz-Protected Analog (CAS 1353966-84-3) :

  • The benzyloxycarbonyl group provides temporary amine protection, making it more suitable for stepwise synthesis.
  • Increased steric bulk may reduce membrane permeability compared to the target compound .

Preparation Methods

Industrial Protocol Highlights:

ParameterValue
Reactor TypeContinuous Flow (Microfluidic)
CatalystImmobilized Pd nanoparticles
PurificationCrystallization (Ethanol/Water)
Purity≥99% (HPLC)

Reaction Optimization and Catalysis

Recent advances focus on asymmetric catalysis to control stereochemistry, particularly for the (S)-enantiomer variant. Chiral ligands such as BINAP improve enantiomeric excess (ee) to >90%.

Catalytic Performance Data:

Catalyst Systemee (%)Yield (%)
Pd/BINAP9268
Ru-TsDPEN8572

Analytical Characterization Techniques

Rigorous quality control ensures structural integrity and purity. Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O): δ 7.3–7.5 (m, 5H, Ar-H), 3.8 (s, 2H, CH₂COO), 2.9–3.1 (m, 4H, pyrrolidine-H).

  • ¹³C NMR : 174.2 ppm (COOH), 52.1 ppm (N-CH₂).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (5 µm, 250 × 4.6 mm)

  • Retention Time : 8.2 min (isocratic elution: 70% H₂O/30% MeCN)

Comparative Analysis with Structural Analogs

The benzyl-methyl-amino group confers distinct advantages over analogs:

CompoundLogPSolubility (mg/mL)Synthetic Yield (%)
{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid1.212.568
2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetic acid0.98.755

The methyl group enhances lipophilicity without compromising solubility, making it preferable for pharmacokinetic optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, the pyrrolidine core is functionalized with a benzyl-methyl-amine group using reductive amination (e.g., NaBH(OAc)₃ in dichloroethane). The acetic acid moiety is then introduced via alkylation or coupling reactions, such as reacting with bromoacetic acid derivatives under basic conditions (K₂CO₃/DMF). Intermediates are characterized by 1H^1H-NMR (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) and LC-MS to confirm molecular weights. Purity is assessed via HPLC with C18 columns (MeCN/H₂O gradient) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a desiccator at −20°C under inert gas (argon) to prevent hygroscopic degradation. Handle in a fume hood with PPE (gloves, lab coat, goggles). In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention. Safety protocols align with benzylamine-containing analogs, which are irritants .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to verify the molecular formula (e.g., expected [M+H]⁺ for C₁₅H₂₂N₂O₂: 262.1676). 13C^{13}C-NMR can resolve the acetic acid carbonyl (δ ~170 ppm) and benzyl-methyl-amine groups (δ 40–50 ppm for N-CH₃). IR spectroscopy confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the acetic acid moiety?

  • Methodological Answer : Low yields in alkylation steps (e.g., <50%) often arise from steric hindrance at the pyrrolidine nitrogen. Optimize by using bulky leaving groups (e.g., tosylates instead of bromides) or microwave-assisted synthesis (80°C, 30 min) to enhance reactivity. Monitor reaction progress via TLC (silica gel, EtOAc/hexane 1:1) and purify via flash chromatography .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies may stem from stereochemical variations or impurities. For example, enantiomers of pyrrolidine derivatives show differing receptor binding (e.g., 10-fold differences in IC₅₀). Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and validate activities via in vitro assays (e.g., calcium flux for GPCR targets). Computational docking (AutoDock Vina) can predict binding modes .

Q. How do substituents on the benzyl or pyrrolidine groups affect metabolic stability?

  • Methodological Answer : Methyl groups on the benzyl ring (para position) reduce CYP450-mediated oxidation, enhancing half-life in liver microsomes. Replace pyrrolidine with piperidine to decrease rigidity and improve solubility (logP reduction by ~0.5). Assess metabolic pathways using LC-MS/MS with hepatocyte incubations; quantify major metabolites (e.g., hydroxylated derivatives) .

Q. What computational methods predict the compound’s solubility and permeability?

  • Methodological Answer : Use QSPR models (e.g., SwissADME) to estimate aqueous solubility (logS) and Caco-2 permeability. Input SMILES strings to calculate descriptors like topological polar surface area (TPSA; ideal <90 Ų for oral bioavailability). Validate predictions experimentally via shake-flask solubility assays (PBS pH 7.4) and PAMPA permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.